2-[(2-Chloro-6-methylphenoxy)methyl]oxirane
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Overview
Description
2-[(2-Chloro-6-methylphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a chlorinated methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-methylphenoxy)methyl]oxirane typically involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-methylphenoxy)methyl]oxirane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Substitution: The chloro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, ethers, or amines.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Scientific Research Applications
2-[(2-Chloro-6-methylphenoxy)methyl]oxirane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and other biochemical processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-methylphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure but lacks the chloro substituent.
2-[(2-Chlorophenoxy)methyl]oxirane: Similar structure but lacks the methyl substituent.
2-[(2-Bromo-6-methylphenoxy)methyl]oxirane: Similar structure but contains a bromo substituent instead of chloro.
Uniqueness
2-[(2-Chloro-6-methylphenoxy)methyl]oxirane is unique due to the presence of both chloro and methyl substituents on the phenoxy group
Properties
CAS No. |
15620-79-8 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-[(2-chloro-6-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-2-4-9(11)10(7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3 |
InChI Key |
GOXHFCVZSAKGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2CO2 |
Origin of Product |
United States |
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